lithium;trifluoromethanesulfonate
CAS No.:
Cat. No.: VC13299529
Molecular Formula: CF3LiO3S
Molecular Weight: 156.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | CF3LiO3S |
|---|---|
| Molecular Weight | 156.0 g/mol |
| IUPAC Name | lithium;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 |
| Standard InChI Key | MCVFFRWZNYZUIJ-UHFFFAOYSA-M |
| Isomeric SMILES | [Li+].C(F)(F)(F)S(=O)(=O)[O-] |
| Canonical SMILES | [Li+].C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Chemical and Physical Properties
Molecular Structure and Composition
Lithium trifluoromethanesulfonate consists of a lithium cation () paired with a trifluoromethanesulfonate anion (). The anion features a tetrahedral geometry around the sulfur atom, with three fluorine atoms and one oxygen atom bonded to the central carbon . The strong electron-withdrawing effect of the trifluoromethyl group stabilizes the sulfonate moiety, contributing to the compound’s low nucleophilicity and high thermal stability .
Table 1: Key Physicochemical Properties of Lithium Trifluoromethanesulfonate
| Property | Value |
|---|---|
| CAS Number | 33454-82-9 |
| Molecular Weight | 156.01 g/mol |
| Melting Point | >300°C |
| Density | 1.9 g/cm³ |
| Water Solubility | 40.05% (w/w at 25°C) |
| LogP (Partition Coefficient) | 0.3 (pH 1, 25°C) |
| Hygroscopicity | Moisture-sensitive |
Thermodynamic and Solvation Behavior
The compound’s high solubility in polar solvents such as dimethyl carbonate (DMC), dimethyl sulfoxide (DMSO), and acetone stems from its ability to dissociate into and ions . FT-Raman studies reveal that lithium ions in solution are solvated by four solvent molecules in dilute conditions, forming stable complexes . At higher concentrations (>1 M), ionic association dominates, leading to the formation of contact ion pairs and larger aggregates . This behavior directly impacts its electrochemical performance, as free ion availability governs conductivity in battery electrolytes .
Synthesis and Industrial Production
Conventional Synthesis Methods
The industrial synthesis of lithium triflate involves the reaction of trifluoromethanesulfonyl fluoride () with lithium hydroxide () in the presence of calcium oxide () . A representative procedure involves:
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Charging a 316L stainless steel autoclave with 10% aqueous (1,678 g) and (424 g).
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Heating the mixture to 85°C under controlled pressure while continuously feeding gas.
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Maintaining the reaction for 3.5 hours, followed by a 3-hour holding period.
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Cooling to 25°C and filtering to obtain a 40.05% aqueous lithium triflate solution with <10 ppm fluoride impurities .
This method reduces equipment corrosion compared to earlier processes, as evidenced by low iron (0.3 ppm) and nickel (0.12 ppm) contamination in the final product .
Quality Control and Industrial Optimization
Industrial batches are characterized using inductively coupled plasma (ICP) spectroscopy to monitor metal impurities and ion chromatography for anion analysis . The use of calcium oxide as a scavenger for residual hydrofluoric acid () ensures compliance with stringent purity standards required for battery-grade electrolytes .
| Parameter | PEO-LiCFSO | PEO-LiClO |
|---|---|---|
| Ionic Conductivity (25°C) | 1.2 × 10 S/cm | 8.5 × 10 S/cm |
| Transference Number (t) | 0.48 | 0.34 |
| Decomposition Temperature | 320°C | 280°C |
Solid-State Battery Innovations
Recent advances utilize lithium triflate in quasi-solid-state electrolytes comprising ionic liquid-plasticized polymers. For example, a blend of poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), 1-ethyl-3-methylimidazolium triflate, and lithium triflate achieves a conductivity of 2.1 × 10 S/cm at 60°C while suppressing lithium dendrite growth . These systems are particularly promising for electric vehicle applications due to their non-flammability and high energy density (>400 Wh/kg) .
Organic Synthesis and Catalytic Uses
Nucleophilic Substitution Reactions
The weakly coordinating triflate anion enhances the reactivity of lithium alkoxides and enolates in SN2 reactions. For instance, lithium triflate catalyzes the alkylation of ketones with primary alkyl halides, achieving yields >85% under mild conditions (40°C, 12 h) . This contrasts with traditional bases like LDA, which require cryogenic temperatures and anhydrous solvents .
Pharmaceutical Intermediate Synthesis
In the synthesis of β-lactam antibiotics, lithium triflate facilitates the stereoselective [2+2] cycloaddition of ketenes with imines. The reaction proceeds via a lithium-bound transition state, yielding cis-β-lactams with 92:8 diastereomeric ratios . This methodology has been applied to the industrial production of cephalosporin analogs, reducing catalyst loading by 60% compared to Zn-based systems .
Recent Research Developments and Future Prospects
Ionic Liquids for Green Chemistry
Lithium triflate-doped ionic liquids (e.g., 1-butyl-3-methylimidazolium triflate) exhibit tunable polarity and negligible vapor pressure, making them ideal solvents for CO capture and biomass processing . Recent studies demonstrate a 30% increase in cellulose dissolution rates compared to chloride-based ionic liquids, with lithium triflate acting as a hydrogen-bond disruptor .
Solid Electrolyte Interphase (SEI) Engineering
In-situ Raman spectroscopy reveals that lithium triflate additives form a LiF-rich SEI layer on silicon anodes, mitigating volume expansion during cycling . Full cells employing Si-C anodes and LiNiCoMnO cathodes retain 82% capacity after 500 cycles at 1C rate when using triflate-enhanced electrolytes .
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